molecular formula C14H8Cl2N4O4S B2921924 1-(2H-1,3-benzodioxol-5-yl)-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea CAS No. 1286724-75-1

1-(2H-1,3-benzodioxol-5-yl)-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea

Cat. No.: B2921924
CAS No.: 1286724-75-1
M. Wt: 399.2
InChI Key: ORWCBHIKASPQRW-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a benzodioxole moiety (1,3-benzodioxol-5-yl) linked to a 1,3,4-oxadiazole ring substituted with a 2,5-dichlorothiophene group. The benzodioxole scaffold is known for enhancing metabolic stability and bioavailability in drug design, while the oxadiazole-thiophene hybrid system may contribute to pesticidal or antifungal activity due to its electron-deficient heterocyclic core .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N4O4S/c15-10-4-7(11(16)25-10)12-19-20-14(24-12)18-13(21)17-6-1-2-8-9(3-6)23-5-22-8/h1-4H,5H2,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWCBHIKASPQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=NN=C(O3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2H-1,3-benzodioxol-5-yl)-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and an oxadiazole ring. Its chemical formula is C17H13Cl2N4O3SC_{17}H_{13}Cl_2N_4O_3S, with a molecular weight of approximately 396.27 g/mol. The presence of the dichlorothiophene group enhances its pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the oxadiazole ring through cyclization reactions and the introduction of the benzodioxole moiety via coupling reactions.

Biological Activity Overview

Research indicates that derivatives of oxadiazoles exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds containing the oxadiazole ring have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain oxadiazole derivatives possess potent activity against resistant strains of bacteria such as Staphylococcus aureus .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
  • Anti-inflammatory Effects : Some studies have indicated that oxadiazole derivatives can modulate inflammatory pathways, potentially serving as therapeutic agents in inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Gene Expression Modulation : It could affect the transcriptional regulation of genes associated with apoptosis and cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to cell death.

Case Study 1: Antimicrobial Activity

A study conducted on various oxadiazole derivatives showed that this compound exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined and compared with standard antibiotics .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Test Compound816
Ciprofloxacin48

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays were performed on various cancer cell lines to assess the cytotoxic effects of the compound. The results indicated a dose-dependent increase in cytotoxicity with IC50 values ranging from 20 to 50 µM across different cell lines .

Cell LineIC50 (µM)
A54925
HeLa30
MCF745

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s uniqueness lies in its combination of benzodioxole , urea , and dichlorothiophene-oxadiazole groups. Below is a comparative analysis with similar urea and oxadiazole derivatives:

Compound Name Key Structural Features Reported Activity/Use Source
1-(2H-1,3-Benzodioxol-5-yl)-3-[5-(2,5-Dichlorothiophen-3-yl)-1,3,4-Oxadiazol-2-yl]Urea Benzodioxole + dichlorothiophene-oxadiazole + urea linker Hypothesized antifungal/pesticidal Inference from
1-(5-(Tert-butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea (CAS: 55807-85-7) Isoxazole + chlorophenyl + urea linker Unknown (urea derivatives often bioactive)
1-(3-Chlorophenyl)-3-(1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl)urea Chlorophenyl + dichlorobenzyl-pyrazole + urea linker Unknown (structural analog for screening)
Oxadiazon (3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2-one) Oxadiazole + dichlorophenyl + tert-butyl Herbicide
1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one (Compound 3 in ) Benzodioxole + imidazole + ketone linker Antifungal
Key Observations:

Urea vs. Ketone Linkers : Unlike the antifungal benzodioxole-imidazole 3 (ketone linker), the target compound uses a urea group, which may improve hydrogen-bonding interactions with biological targets .

Oxadiazole Substitution : The dichlorothiophene substitution on oxadiazole differentiates it from herbicidal oxadiazoles (e.g., oxadiazon), which lack the thiophene ring . Chlorine atoms likely enhance lipophilicity and target binding.

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